3-methyl-N-(2-phenylethyl)cyclopentan-1-amine
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Overview
Description
3-Methyl-N-(2-phenylethyl)cyclopentan-1-amine is a chemical compound with the molecular formula C14H21N This compound is characterized by a cyclopentane ring substituted with a methyl group and an N-(2-phenylethyl)amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(2-phenylethyl)cyclopentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone, which is reacted with methylmagnesium bromide to form 3-methylcyclopentanol.
Formation of Intermediate: The intermediate 3-methylcyclopentanol is then converted to 3-methylcyclopentanone through oxidation using reagents such as pyridinium chlorochromate (PCC).
Amine Introduction: The final step involves the reductive amination of 3-methylcyclopentanone with 2-phenylethylamine in the presence of a reducing agent like sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(2-phenylethyl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, secondary amines
Substitution: Various substituted amines
Scientific Research Applications
3-Methyl-N-(2-phenylethyl)cyclopentan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-N-(2-phenylethyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-N-(1-phenylethyl)cyclopentan-1-amine
- 3-Methyl-N-(2-phenylethyl)cyclohexan-1-amine
Uniqueness
3-Methyl-N-(2-phenylethyl)cyclopentan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-methyl-N-(2-phenylethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C14H21N/c1-12-7-8-14(11-12)15-10-9-13-5-3-2-4-6-13/h2-6,12,14-15H,7-11H2,1H3 |
InChI Key |
JAJCZHACHUEKRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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